1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene

描述

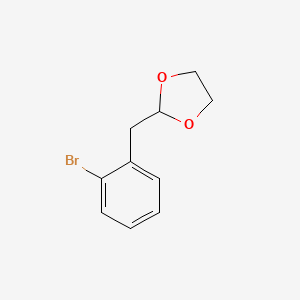

Chemical Structure and Nomenclature 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene (CAS: 215102-53-7) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and a 1,3-dioxolane-protected methyl group at the 2-position. Its IUPAC name is this compound, and it is also referred to as 2-bromobenzaldehyde ethylene acetal . The molecular formula is C₉H₉BrO₂, with a molecular weight of 241.07 g/mol. The dioxolane group acts as an acetal protecting group, enhancing stability under basic conditions while remaining labile in acidic environments.

Synthesis and Applications

This compound is typically synthesized via acetal formation from 2-bromobenzaldehyde and ethylene glycol under acid catalysis . It serves as a key intermediate in organic synthesis, particularly in reactions requiring selective deprotection of aldehydes or participation in cross-coupling reactions.

属性

IUPAC Name |

2-[(2-bromophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFSTIQYCXISNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373653 | |

| Record name | 2-[(2-Bromophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96557-36-7 | |

| Record name | 2-[(2-Bromophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(1,3-dioxolan-2-ylmethyl)benzene. This reaction typically requires the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity .

化学反应分析

Types of Reactions: 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

Reduction: Carried out in inert atmospheres using solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products:

Nucleophilic Substitution: Produces substituted benzene derivatives depending on the nucleophile used.

Oxidation: Yields benzoic acid derivatives.

Reduction: Results in the formation of 2-(1,3-dioxolan-2-ylmethyl)benzene.

科学研究应用

1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Industrial Applications: Utilized in the manufacture of specialty chemicals and as a reagent in various chemical processes.

作用机制

The mechanism of action of 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene primarily involves its reactivity as a brominated aromatic compound. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-bromo-2-(1,3-dioxolan-2-ylmethyl)benzene with structurally or functionally analogous brominated aromatic compounds:

Key Comparative Insights:

Reactivity and Stability

- The dioxolane group in this compound provides acid-labile protection, distinguishing it from 1-bromo-2-(phenylethynyl)benzene , which participates in Pd-catalyzed coupling reactions .

- 1-Bromo-2-(chloromethyl)benzene exhibits superior leaving-group ability (Cl vs. Br), enabling SN2 substitutions, whereas the dioxolane group is inert under basic conditions .

Synthetic Utility 1-Bromo-2-(4-methoxystyryl)benzene demonstrates stereoselectivity in olefin synthesis, contrasting with the non-stereogenic dioxolane group in the parent compound . The methylpropyl substituent in 1-bromo-2-(2-chloro-2-methylpropyl)benzene enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to less hindered analogs .

Electronic Effects

- Kinetic studies on 1-bromo-2-(2-bromoethyl)benzene (a related compound) reveal that electron-donating groups (e.g., dioxolane) stabilize transition states in cyclization reactions, whereas electron-withdrawing groups (e.g., methoxy) accelerate reaction rates via polar effects .

Regiochemical Influence

- 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene highlights how substituent positioning affects electrophilic aromatic substitution, with para-methoxy groups directing reactivity to ortho/para positions, unlike the meta-dioxolane analog .

Research Findings and Trends

- Grignard Reactivity : Compounds like 1-bromo-2-(2-phenyl-3-butenyl)benzene undergo anionic cyclization to form indane derivatives, a pathway less accessible to dioxolane-protected analogs due to steric and electronic constraints .

- Thermal Stability : Dioxolane-protected derivatives exhibit superior thermal stability compared to vinyl- or ethynyl-substituted bromobenzenes, making them preferable in high-temperature reactions .

- Catalytic Applications : The dioxolane group’s electron-rich nature facilitates gold(I)-catalyzed hydroacene formation, a reaction less efficient with electron-deficient substituents .

生物活性

1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of a bromine atom and a dioxolane ring in its molecular structure suggests diverse reactivity and interactions with biological molecules. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom attached to a benzene ring, which is further substituted with a dioxolane moiety. This configuration is significant for its reactivity and potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. This reactivity enables the compound to participate in various biochemical pathways, potentially impacting cellular functions and signaling mechanisms.

Potential Biological Targets

This compound may interact with:

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Binding to cell surface receptors influencing signal transduction.

- Nucleic Acids : Potential interactions with DNA or RNA affecting gene expression.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. Studies reported that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that this compound has significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological applications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

- Evaluation of Anticancer Properties : Research conducted at a leading pharmaceutical institute showed that treatment with this compound led to reduced tumor growth in xenograft models of breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。